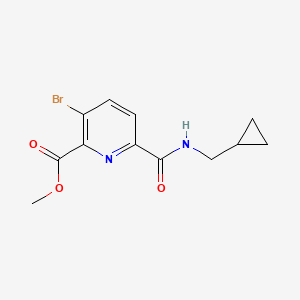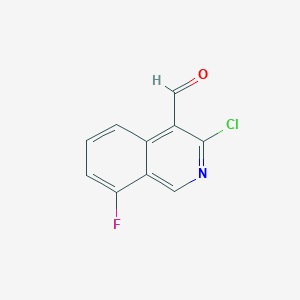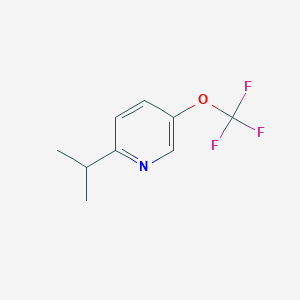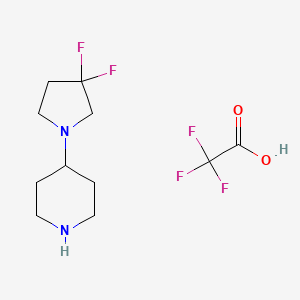
Methyl 3-(tert-butyl)-6-chloropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(tert-butyl)-6-chloropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group, a tert-butyl group, and a chlorine atom attached to a picolinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(tert-butyl)-6-chloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a tert-butyl alcohol using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-(tert-butyl)-6-substituted picolinates.
Reduction: Formation of 3-(tert-butyl)-6-chloropicolinyl alcohol.
Oxidation: Formation of 3-(tert-butyl)-6-chloropicolinic acid.
Applications De Recherche Scientifique
Methyl 3-(tert-butyl)-6-chloropicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Methyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and the ester group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(tert-butyl)-6-fluoropicolinate
- Methyl 3-(tert-butyl)-6-bromopicolinate
- Methyl 3-(tert-butyl)-6-iodopicolinate
Uniqueness
Methyl 3-(tert-butyl)-6-chloropicolinate is unique due to the presence of the chlorine atom, which imparts distinct electronic properties compared to its fluorine, bromine, and iodine analogs. This difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior .
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
methyl 3-tert-butyl-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)7-5-6-8(12)13-9(7)10(14)15-4/h5-6H,1-4H3 |
Clé InChI |
NPKDVOYWGLRQDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
![2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664744.png)

![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)

![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)

![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)


